molecular formula C11H15N3O2 B2633074 N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide CAS No. 1903225-93-3

N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide

Cat. No.: B2633074
CAS No.: 1903225-93-3
M. Wt: 221.26
InChI Key: OAFNDTAZCMSIQT-UHFFFAOYSA-N
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Description

N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a small molecule compound that has garnered attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a pyridin-3-yloxy group attached to the azetidine ring. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide typically involves the formation of the azetidine ring followed by the introduction of the pyridin-3-yloxy group. One common method for synthesizing azetidines is through the cyclization of appropriate precursors under basic or acidic conditions. For instance, the reaction of N-ethyl-3-aminopropanol with a suitable electrophile can lead to the formation of the azetidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve large-scale production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxylic acid, while reduction may produce N-ethyl-3-(pyridin-3-yloxy)azetidine .

Scientific Research Applications

N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is unique due to its combination of the azetidine ring and pyridin-3-yloxy group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-ethyl-3-pyridin-3-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-2-13-11(15)14-7-10(8-14)16-9-4-3-5-12-6-9/h3-6,10H,2,7-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFNDTAZCMSIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CC(C1)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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